(5-bromo-2-ethoxyphenyl)-pyrrolidin-1-ylmethanone
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Overview
Description
(5-bromo-2-ethoxyphenyl)-pyrrolidin-1-ylmethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a pyrrolidine ring attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-ethoxyphenyl)-pyrrolidin-1-ylmethanone typically involves the reaction of 5-bromo-2-ethoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-ethoxyphenyl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-bromo-2-ethoxyphenyl)-pyrrolidin-1-ylmethanone is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-bromo-2-ethoxyphenyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (5-bromo-2-chlorophenyl)-pyrrolidin-1-ylmethanone
- (5-bromo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone
- (5-bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Uniqueness
(5-bromo-2-ethoxyphenyl)-pyrrolidin-1-ylmethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired .
Properties
IUPAC Name |
(5-bromo-2-ethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-12-6-5-10(14)9-11(12)13(16)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHNVPATKUHSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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